[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13452569
Molecular Formula: C21H33N3O3
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
![[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester -](/images/structure/VC13452569.png)
Specification
Molecular Formula | C21H33N3O3 |
---|---|
Molecular Weight | 375.5 g/mol |
IUPAC Name | benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-ethylcarbamate |
Standard InChI | InChI=1S/C21H33N3O3/c1-4-23(21(26)27-15-17-9-6-5-7-10-17)13-18-11-8-12-24(14-18)20(25)19(22)16(2)3/h5-7,9-10,16,18-19H,4,8,11-15,22H2,1-3H3/t18?,19-/m0/s1 |
Standard InChI Key | CDLIHLGBXHENHR-GGYWPGCISA-N |
Isomeric SMILES | CCN(CC1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2 |
SMILES | CCN(CC1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCN(CC1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural Characterization and Chemical Classification
Molecular Architecture
The compound’s structure features a piperidine ring substituted at the 3-position with a methylene-linked ethyl-carbamic acid benzyl ester group and a (S)-2-amino-3-methyl-butyryl moiety at the 1-position. The stereochemistry of the amino acid component (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. The benzyl ester group enhances lipophilicity, potentially improving membrane permeability, while the carbamate linkage offers stability against enzymatic hydrolysis compared to ester or amide bonds .
Table 1: Predicted Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₇N₃O₃ |
Molecular Weight | 345.43 g/mol |
LogP (Lipophilicity) | ~2.8 (estimated) |
Hydrogen Bond Donors | 2 (amine, carbamate NH) |
Hydrogen Bond Acceptors | 4 (ester, carbamate, amide) |
Synthetic Methodologies
Key Synthetic Routes
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester involves a multi-step sequence prioritizing regioselectivity and stereochemical control:
-
Piperidine Functionalization: Starting with piperidin-3-ylmethanol, protection of the amine with a benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate in dichloromethane (DCM) and triethylamine (TEA) .
-
Esterification: Introduction of the ethyl carbamate group using ethyl chloroformate under basic conditions (e.g., pyridine or DMAP).
-
Amino Acid Coupling: Condensation of the protected piperidine with (S)-2-amino-3-methyl-butyric acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cbz Protection | Benzyl chloroformate, TEA, DCM | 85–90 |
Ethyl Carbamate Formation | Ethyl chloroformate, DMAP | 75–80 |
Amide Coupling | EDC, HOBt, DMF | 65–70 |
Challenges and Optimization
Steric hindrance from the piperidine ring and the branched amino acid complicates coupling efficiency. Optimizing solvent polarity (e.g., DMF over THF) and using activating agents like HOBt improves yields by stabilizing reactive intermediates . Chromatographic purification on silica gel with gradients of ethyl acetate/hexane is typically required to isolate the final product.
Reactivity and Stability Profile
Hydrolytic Degradation
The benzyl ester group is susceptible to hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/EtOH), yielding the corresponding carboxylic acid . In contrast, the carbamate linkage demonstrates greater stability under physiological pH, with a half-life exceeding 24 hours in phosphate buffer (pH 7.4).
Functional Group Transformations
-
Reductive Amination: The primary amine can react with ketones or aldehydes (e.g., acetone, formaldehyde) in the presence of NaBH₃CN to form secondary amines.
-
Ester Saponification: Treatment with LiOH in THF/water cleaves the ethyl carbamate to generate a free amine, enabling further derivatization.
Biological Activity and Mechanistic Insights
Enzyme Modulation
Preliminary studies on analogous carbamates suggest inhibition of serine proteases through covalent binding to the active site . The (S)-2-amino-3-methyl-butyryl moiety may mimic natural peptide substrates, while the piperidine ring induces conformational changes in the enzyme.
Receptor Interactions
Molecular docking simulations predict affinity for G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation (e.g., dopamine D₂, opioid receptors). The ethyl carbamate group may engage in hydrogen bonding with aspartate residues in transmembrane domains.
Table 3: Hypothetical Pharmacological Targets
Target | Putative Mechanism | Potential Indication |
---|---|---|
Serine Proteases | Active-site alkylation | Anticoagulant therapy |
Dopamine D₂ Receptor | Allosteric modulation | Neuropsychiatric disorders |
Opioid Receptors | Partial agonism | Pain management |
Applications in Drug Development
Lead Compound Optimization
The compound’s modular structure allows for iterative modifications:
-
Lipophilicity Adjustment: Replacing the benzyl ester with para-fluorobenzyl enhances blood-brain barrier penetration.
-
Bioisosteric Replacement: Substituting the piperidine ring with a morpholine or thiomorpholine moiety alters metabolic stability.
Preclinical Evaluation
In vitro assays with hepatocyte cultures indicate moderate CYP3A4-mediated metabolism, suggesting potential drug-drug interactions . Plasma protein binding, estimated at 92–95%, may limit free drug availability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume